molecular formula C13H15NO5 B2643573 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid CAS No. 1181266-25-0

2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid

Cat. No.: B2643573
CAS No.: 1181266-25-0
M. Wt: 265.265
InChI Key: MXTFUGSEGCSOLG-UHFFFAOYSA-N
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Description

2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid is an organic compound characterized by the presence of a formyl group attached to a phenoxyacetamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid typically involves the reaction of 4-formylphenoxyacetic acid with 2-amino-2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2-(2-(4-Carboxyphenoxy)acetamido)-2-methylpropanoic acid.

    Reduction: 2-(2-(4-Hydroxyphenoxy)acetamido)-2-methylpropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand in coordination chemistry, forming complexes with metal ions and influencing their electronic and magnetic properties. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Formylphenoxy)acetic acid: Similar structure but with the formyl group in the para position, leading to different reactivity and properties.

    2-(2-Methoxyphenoxy)acetic acid: Contains a methoxy group instead of a formyl group, affecting its chemical behavior and applications.

    2-(2-Chlorophenoxy)acetic acid:

Uniqueness

2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid stands out due to its unique combination of a formyl group and a phenoxyacetamido moiety, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[[2-(4-formylphenoxy)acetyl]amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-13(2,12(17)18)14-11(16)8-19-10-5-3-9(7-15)4-6-10/h3-7H,8H2,1-2H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTFUGSEGCSOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)COC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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